

## Discovery and chemical structure of Sphinx31

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Sphinx31 |           |
| Cat. No.:            | B610945  | Get Quote |

An In-Depth Technical Guide to **Sphinx31**: Discovery, Structure, and Mechanism of Action

#### **Abstract**

**Sphinx31** is a potent, selective, and cell-active inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2] Developed through a rational drug design campaign, it represents a significant advancement in the chemical toolkit for studying and potentially treating diseases driven by aberrant pre-mRNA splicing, particularly neovascular eye diseases.[2][3] Its mechanism involves the competitive inhibition of ATP binding to SRPK1, which subsequently prevents the phosphorylation of the splicing factor SRSF1.[2][4] This action modulates the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), shifting the balance from proangiogenic to anti-angiogenic isoforms.[1][2] This whitepaper provides a comprehensive overview of the discovery, chemical properties, biological activity, and key experimental protocols related to **Sphinx31**, intended for researchers and drug development professionals.

## Introduction to SRPK1 as a Therapeutic Target

Serine/Arginine-Rich Protein Kinases (SRPKs) are a family of enzymes crucial for the regulation of pre-mRNA splicing. They phosphorylate Serine/Arginine-rich (SR) domains of splicing factors, most notably SRSF1 (Serine/Arginine-Rich Splicing Factor 1).[1][2] This phosphorylation is a key step that governs the localization and activity of splicing factors, thereby controlling the assembly of the spliceosome and the outcome of alternative splicing events.

In pathological conditions such as cancer and neovascular eye diseases, the activity of SRPK1 is often dysregulated.[5][6] This leads to aberrant splicing of critical genes like VEGF-A. The



overexpression of the pro-angiogenic VEGF-A165a isoform at the expense of the antiangiogenic VEGF-A165b isoform is a major driver of abnormal blood vessel growth (angiogenesis).[3][7] Therefore, inhibiting SRPK1 presents a compelling therapeutic strategy to restore the natural balance of VEGF-A isoforms and curb pathological angiogenesis.[2] **Sphinx31** was developed to meet the need for a potent and selective SRPK1 inhibitor with favorable properties for therapeutic development.[2]

### **Discovery and Rational Design**

The development of **Sphinx31** was the result of a rational, structure-guided drug design effort. The starting point was a moderately potent but highly selective SRPK1 inhibitor scaffold known as SPHINX (IC50 of 880 nM).[2]

The key steps in its discovery were:

- Structural Analysis: Researchers first solved the high-resolution crystal structure of SRPK1 in complex with an initial inhibitor to understand the molecular interactions driving its selectivity.
   [2] This revealed a unique binding pocket created by a helical insert specific to the SRPK family.[2]
- Hypothesis-Driven Synthesis: Based on the structural data, it was hypothesized that
  modifying the SPHINX scaffold to introduce hydrogen-bond acceptors could improve potency
  by interacting with key residues in the kinase's active site.[2]
- Library Synthesis and Screening: A small library of new compounds was synthesized,
   varying substituents on the furan ring and piperazine group of the SPHINX scaffold.[2]
- Identification of Sphinx31: From this library, Sphinx31 emerged as the most potent compound, exhibiting an IC50 of 5.9 nM, a significant improvement over the parent scaffold.
   [2] Further characterization confirmed its high selectivity and favorable pharmacokinetic properties, establishing it as an optimal chemical probe and therapeutic lead.

#### **Chemical Structure and Properties**

**Sphinx31** is a complex small molecule with specific structural features that contribute to its high-affinity binding to SRPK1.



**Table 1: Chemical and Physical Properties of Sphinx31** 

| Property         | Value                                                                                                    | Reference |
|------------------|----------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name       | 5-(4-pyridinyl)-N-[2-[4-(2-pyridinylmethyl)-1-piperazinyl]-5-(trifluoromethyl)phenyl]-2-furancarboxamide | [8]       |
| CAS Number       | 1818389-84-2                                                                                             | [8]       |
| Chemical Formula | C27H24F3N5O2                                                                                             | [1][8]    |
| Molecular Weight | 507.52 g/mol                                                                                             | [8]       |
| Exact Mass       | 507.1882 g/mol                                                                                           | [8]       |

#### **Mechanism of Action**

**Sphinx31** functions as a Type 1, ATP-competitive inhibitor of SRPK1.[4] Its mechanism of action can be detailed in a multi-step signaling cascade.

- Direct SRPK1 Inhibition: **Sphinx31** directly binds to the ATP-binding pocket of SRPK1. The trifluoromethyl group interacts with a deep hydrophobic cavity, while other parts of the molecule form key interactions that trigger a conformational change in the kinase's hinge region, leading to potent and selective inhibition.[2]
- Inhibition of SRSF1 Phosphorylation: With SRPK1 inhibited, the phosphorylation of its primary substrate, the splicing factor SRSF1, is prevented.[2][3]
- Modulation of VEGF-A Splicing: Unphosphorylated SRSF1 is unable to promote the selection of the proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA. This leads to the inclusion of exon 8b, resulting in the production of the anti-angiogenic VEGF-A165b isoform.
   [2][7]
- Anti-Angiogenic Effect: The resulting shift in the VEGF-A isoform ratio from pro-angiogenic (VEGF-A165a) to anti-angiogenic (VEGF-A165b) leads to the inhibition of new blood vessel formation.[1][2]





Click to download full resolution via product page

Caption: **Sphinx31** signaling pathway inhibiting SRPK1 and altering VEGF-A splicing.

## **Quantitative Biological Data**

The biological activity of **Sphinx31** has been extensively quantified through various in vitro and cellular assays.

## **Table 2: In Vitro Potency, Selectivity, and Binding Affinity**



| Parameter             | Value                | Target/System | Reference |
|-----------------------|----------------------|---------------|-----------|
| IC50                  | 5.9 nM               | SRPK1         | [2][3][4] |
| Selectivity vs. SRPK2 | ~50-fold             | SRPK2         | [4]       |
| Selectivity vs. CLK1  | ~100-fold            | CLK1          | [4]       |
| Binding Constant (Kd) | 72 ± 5 nM            | SRPK1         | [2]       |
| Binding Enthalpy (ΔH) | -5.98 ± 0.2 kcal/mol | SRPK1         | [2]       |
| Binding Entropy (TΔS) | 3.9 kcal/mol         | SRPK1         | [2]       |

Table 3: Cellular Activity and Metabolic Stability

| Parameter                       | Value         | Cell Line/System             | Reference |
|---------------------------------|---------------|------------------------------|-----------|
| EC50 (SRSF1<br>Phosphorylation) | ~360 nM       | PC3 Prostate Cancer<br>Cells | [2]       |
| Cytotoxicity (EC50)             | > 100 μM      | Various                      | [2]       |
| Metabolic Half-Life<br>(T1/2)   | 95.79 min     | Mouse Liver<br>Microsomes    | [2][4]    |
| Genotoxicity (Ames Test)        | Non-genotoxic | N/A                          | [2]       |

## **Table 4: In Vivo Efficacy**



| Model                              | Treatment                             | Outcome                                                                       | Reference |
|------------------------------------|---------------------------------------|-------------------------------------------------------------------------------|-----------|
| Mouse Choroidal Neovascularization | 2 μg/mL (3.8 μM)<br>topical eye drops | Significant inhibition of blood vessel growth and macrophage infiltration     | [2]       |
| Diabetic Rat Model                 | Topical eye drops                     | Protected the retinal barrier from hyperglycemia-associated loss of integrity | [8]       |

## **Key Experimental Protocols**

The following protocols are summarized based on methodologies reported in the primary literature.[2]

#### In Vitro SRPK1 Kinase Assay (Radioactive)

This assay quantifies the ability of **Sphinx31** to inhibit the enzymatic activity of SRPK1.

- Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, and 50  $\mu$ M ATP.
- Enzyme and Substrate: Add recombinant SRPK1 enzyme and a suitable substrate (e.g., purified GST-SRSF1).
- Inhibitor Addition: Add varying concentrations of **Sphinx31** (typically in DMSO, with a final DMSO concentration of <1%) to the reaction wells. Include a no-inhibitor control.
- Initiation: Start the reaction by adding [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 20 minutes).
- Termination: Stop the reaction by adding SDS-PAGE loading buffer.
- Detection: Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor screen.



Quantification: Measure the radioactivity incorporated into the SRSF1 substrate band using a
phosphor imager. Calculate the percent inhibition relative to the control and determine the
IC50 value by fitting the data to a dose-response curve.

## **Cellular SRSF1 Phosphorylation Assay**

This protocol determines the efficacy of **Sphinx31** in a cellular context.





Click to download full resolution via product page

Caption: Workflow for the cellular SRSF1 phosphorylation assay.



- Cell Culture and Treatment: Plate PC3 cells and grow to ~80% confluency. Treat cells with a range of **Sphinx31** concentrations for a set duration (e.g., 24 hours). If applicable, stimulate with an agent like TNFα to induce SRSF1 phosphorylation.[2]
- Cell Lysis: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA)
   supplemented with protease and phosphatase inhibitors.
- Immunoprecipitation: Incubate the cleared cell lysates with an anti-SRSF1 antibody overnight at 4°C. Capture the antibody-protein complexes using Protein A/G magnetic beads.
- Western Blotting: Wash the beads extensively, then elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunodetection: Probe the membrane with a primary antibody that recognizes the
  phosphorylated SR motif (e.g., anti-phospho-SR mAb). Subsequently, strip and re-probe the
  membrane with an antibody against total SRSF1 to control for loading.
- Analysis: Detect signals using an appropriate secondary antibody and chemiluminescence.
   Quantify the band intensities and calculate the ratio of phosphorylated SRSF1 to total
   SRSF1. Determine the EC50 from the dose-response curve.[2]

#### Conclusion

**Sphinx31** is a landmark inhibitor that has provided invaluable insights into the function of SRPK1 and the regulation of alternative splicing. Its high potency, selectivity, and demonstrated in vivo efficacy make it a powerful tool for basic research and a promising lead compound for the development of novel therapeutics.[2] Specifically, its ability to modulate VEGF-A splicing topically offers a potential new treatment paradigm for neovascular eye diseases, circumventing the need for invasive intraocular injections.[2][8] Further investigation into **Sphinx31** and its derivatives will continue to advance our understanding of splicing in disease and pave the way for new therapeutic strategies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. axonmedchem.com [axonmedchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. Serine-arginine-rich protein kinase-1 inhibition for the treatment of diabetic retinopathy PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRPK | BioChemPartner [biochempartner.com]
- 8. medkoo.com [medkoo.com]
- To cite this document: BenchChem. [Discovery and chemical structure of Sphinx31].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610945#discovery-and-chemical-structure-of-sphinx31]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com